molecular formula C17H9N3O5 B4293238 9,11-dinitrobenzo[f]naphtho[1,2-b][1,4]oxazepine

9,11-dinitrobenzo[f]naphtho[1,2-b][1,4]oxazepine

Cat. No. B4293238
M. Wt: 335.27 g/mol
InChI Key: QJSDIRQNSXWXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,11-dinitrobenzo[f]naphtho[1,2-b][1,4]oxazepine, commonly known as DNBO, is a heterocyclic compound that has been studied extensively in the field of organic chemistry. DNBO belongs to the family of naphtho[1,2-b][1,4]oxazepines and has a unique chemical structure that makes it an attractive target for synthetic chemists.

Scientific Research Applications

DNBO has been used in a variety of scientific research applications, including the synthesis of novel organic compounds, the development of new materials, and the study of organic reactions. DNBO has also been studied for its potential use in organic electronics, as it has been shown to exhibit high electron mobility and good stability under ambient conditions.

Mechanism of Action

The mechanism of action of DNBO is not fully understood, but it is believed to act as an electrophilic aromatic substitution agent. DNBO has been shown to react with a variety of nucleophiles, including amines and thiols, to form covalent adducts. This reaction is believed to be mediated by the nitro groups on the DNBO molecule, which act as electron-withdrawing groups.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DNBO have not been extensively studied, but it has been shown to be toxic to certain cell lines. DNBO has also been shown to inhibit the growth of certain bacteria, including E. coli and S. aureus. These effects are likely due to the electrophilic nature of DNBO, which can react with cellular nucleophiles and disrupt cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of DNBO is its unique chemical structure, which makes it an attractive target for synthetic chemists. DNBO has also been shown to exhibit good stability under ambient conditions, which makes it suitable for use in organic electronics. However, DNBO is also highly toxic and must be handled with care in the laboratory. In addition, the synthesis of DNBO can be challenging and requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of DNBO. One area of research is the development of new synthetic methods for DNBO and related compounds. Another area of research is the study of the mechanism of action of DNBO and its effects on cellular processes. Finally, DNBO could be studied for its potential use in organic electronics and other applications.

properties

IUPAC Name

9,11-dinitronaphtho[1,2-b][1,4]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9N3O5/c21-19(22)11-7-15(20(23)24)13-9-18-14-6-5-10-3-1-2-4-12(10)17(14)25-16(13)8-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSDIRQNSXWXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC4=CC(=CC(=C4C=N3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,11-dinitrobenzo[f]naphtho[1,2-b][1,4]oxazepine
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Reactant of Route 6
9,11-dinitrobenzo[f]naphtho[1,2-b][1,4]oxazepine

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